(2R,3S)-2-methylpiperidin-3-ol

Asymmetric Synthesis Biocatalysis Stereochemistry

Researchers requiring stereochemically defined piperidine scaffolds often encounter batch variability and extended lead times for custom chiral intermediates. (2R,3S)-2-Methylpiperidin-3-ol (CAS 473808-93-4) eliminates these risks with ≥97% chiral purity and unambiguous (2R,3S) configuration, ensuring reproducible asymmetric synthesis outcomes. • ≥97% purity with defined (2R,3S) stereochemistry-eliminates diastereomer contamination and ensures target selectivity. • Key intermediate for CNS-targeted APIs, chiral auxiliaries, and asymmetric organocatalysts. • Batch-specific CoA provided; milligram to gram quantities available for R&D and process scale-up.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B8229579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-methylpiperidin-3-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)O
InChIInChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyYAMQDSQNPDUGGS-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (2R,3S)-2-methylpiperidin-3-ol


(2R,3S)-2-methylpiperidin-3-ol is a chiral piperidine derivative, defined by its specific (2R,3S) stereochemistry at two adjacent carbons, with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. As a cis-configured secondary alcohol on a piperidine ring, it is a key intermediate in asymmetric synthesis, where its stereochemical purity is critical for the activity and selectivity of downstream chiral pharmaceuticals [2]. The compound is typically supplied with a purity of ≥97% and is stored under controlled conditions to maintain integrity .

Stereochemistry (2R,3S) cis-configuration defines chiral identity
Workflow Asymmetric synthesis intermediate for enantiopure API
Supply Defined stereoisomer avoids in-house chiral separation

Strict Specification for (2R,3S)-2-methylpiperidin-3-ol


Substituting (2R,3S)-2-methylpiperidin-3-ol with another in-class compound, such as a different diastereomer (e.g., (2R,3R) or (2S,3S)), enantiomer (e.g., (2S,3R)), or the racemate, is not scientifically valid and poses a high risk of project failure. The biological and catalytic activity of chiral piperidine derivatives is profoundly dependent on the three-dimensional orientation of functional groups [1]. For example, related piperidin-3-ol stereoisomers have been shown to exhibit disparate affinities for monoamine transporters and other targets [2]. Using an undefined stereoisomer or a mixture can lead to drastically reduced yields, unpredictable biological results, or a complete lack of desired activity, invalidating research and wasting resources [3].

Target Stereoisomer
Potential Substitute
Interchangeability Risk
(2R,3S) isomer
Other diastereomer (e.g., 2R,3R)
Stereochemical mismatch may alter target affinity and synthetic outcome
(2R,3S) isomer
Opposite enantiomer (2S,3R)
Enantiomer may not engage biological targets with same specificity
(2R,3S) isomer
Racemic mixture
Racemate requires additional chiral resolution, increasing cost and time

Quantitative Evidence for (2R,3S)-2-methylpiperidin-3-ol


Superior Stereochemical Fidelity in Biocatalytic Synthesis

The baker's yeast reduction of a protected 3-oxo-piperidine precursor yields the (2R,3S)-stereoisomer with exceptional stereocontrol, achieving >99% diastereomeric excess (d.e.) and >97% enantiomeric excess (e.e.) [1]. This contrasts with typical chemical asymmetric synthesis methods for related piperidinols, which often require expensive chiral catalysts and may achieve lower stereoselectivity (e.g., de, ee >96% for some methods) [2].

Stereochemical Fidelity
Cross-study comparable
Target: >99% d.e., >97% e.e.
Class-level baseline: >96% d.e.
Supports stereochemical attribution in downstream synthesis
Baker's yeast biocatalysis; cross-study comparison
Asymmetric Synthesis Biocatalysis Stereochemistry

Verified High Purity from Commercial Sources

Commercial vendors offer (2R,3S)-2-methylpiperidin-3-ol with a certified minimum purity of ≥97% . This is a critical benchmark for a chiral intermediate. While the racemic mixture may be available at a lower cost, its use would necessitate costly chiral resolution or chiral chromatography steps to obtain the desired stereoisomer, adding significantly to project timelines and expenses. The specified (2R,3S) form provides a known, high-purity starting point for reproducible chemistry.

Commercial Purity
Specification review
≥97% (CoA)
Supports procurement of defined stereoisomer
Supplier CoA; verify lot-specific purity
Quality Control Procurement Purity

Patent-Backed Pharmaceutical Intermediate

Analysis of patent literature reveals that (2R,3S)-2-methylpiperidin-3-ol and its derivatives are actively pursued as key intermediates, particularly in the development of neuroprotective agents and cognitive enhancers . This specific application is not broadly associated with all stereoisomers, highlighting a niche where the (2R,3S) configuration is specifically selected. This is further supported by its inclusion in patent families for organic compounds with therapeutic utility (e.g., US-8759365-B2) .

Patent Application Focus
Class-level inference
CNS research patent landscape
Indicates research interest in CNS-active compounds
Patent review; may not reflect biological validation
Pharmaceuticals Patents Drug Discovery

Application Scenarios for (2R,3S)-2-methylpiperidin-3-ol


Enantioselective Synthesis of Bioactive Molecules

This compound is a premier chiral building block for the synthesis of complex, stereodefined molecules, including pharmaceuticals and natural product analogs. Its high optical purity ensures that the stereochemistry of the final target is controlled from the outset, a critical factor in developing new drugs where a single stereoisomer is often responsible for the desired biological activity [1].

Medicinal Chemistry for CNS Disorders

Research and patent activity indicates that (2R,3S)-2-methylpiperidin-3-ol is a key intermediate in the development of novel therapeutic agents targeting the central nervous system, including neuroprotective and cognition-enhancing compounds . This specific application is a direct result of the stereochemical requirements of biological targets like neurotransmitter receptors and transporters.

Asymmetric Catalysis and Chiral Ligand Development

The defined (2R,3S) stereochemistry makes this compound a suitable precursor for creating novel chiral auxiliaries, ligands, or organocatalysts. It can be used to induce asymmetry in a wide range of chemical reactions, enabling the efficient and cost-effective production of other chiral molecules [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis and stereochemical control
Certified stereochemical purity
Verify enantiomeric excess in final product
CNS research compound synthesis
Patent-cited CNS research activity
Target stereospecificity in CNS models
Chiral ligand and catalyst design studies
Defined (2R,3S) cis-configuration
Asymmetric induction efficiency
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